Cas no 1491825-36-5 (3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride)

3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 1-Pentanesulfonyl chloride, 3-methyl-5-(pentyloxy)-
- 3-Methyl-5-(pentyloxy)pentane-1-sulfonyl chloride
- 3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride
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- インチ: 1S/C11H23ClO3S/c1-3-4-5-8-15-9-6-11(2)7-10-16(12,13)14/h11H,3-10H2,1-2H3
- InChIKey: YHZMZMPFANXFNB-UHFFFAOYSA-N
- SMILES: C(S(Cl)(=O)=O)CC(C)CCOCCCCC
3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1144674-0.1g |
3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride |
1491825-36-5 | 95% | 0.1g |
$678.0 | 2023-10-25 | |
Enamine | EN300-1144674-0.25g |
3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride |
1491825-36-5 | 95% | 0.25g |
$708.0 | 2023-10-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422275-500mg |
3-Methyl-5-(pentyloxy)pentane-1-sulfonyl chloride |
1491825-36-5 | 98% | 500mg |
¥31449 | 2023-04-15 | |
Enamine | EN300-1144674-2.5g |
3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride |
1491825-36-5 | 95% | 2.5g |
$1509.0 | 2023-10-25 | |
Enamine | EN300-1144674-5g |
3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride |
1491825-36-5 | 95% | 5g |
$2235.0 | 2023-10-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422275-50mg |
3-Methyl-5-(pentyloxy)pentane-1-sulfonyl chloride |
1491825-36-5 | 98% | 50mg |
¥22032 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422275-250mg |
3-Methyl-5-(pentyloxy)pentane-1-sulfonyl chloride |
1491825-36-5 | 98% | 250mg |
¥26132 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422275-1g |
3-Methyl-5-(pentyloxy)pentane-1-sulfonyl chloride |
1491825-36-5 | 98% | 1g |
¥32778 | 2023-04-15 | |
Enamine | EN300-1144674-5.0g |
3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride |
1491825-36-5 | 5g |
$3520.0 | 2023-05-26 | ||
Enamine | EN300-1144674-0.5g |
3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride |
1491825-36-5 | 95% | 0.5g |
$739.0 | 2023-10-25 |
3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride 関連文献
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
3-methyl-5-(pentyloxy)pentane-1-sulfonyl chlorideに関する追加情報
Introduction to 3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride (CAS No. 1491825-36-5)
3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride, identified by the CAS number 1491825-36-5, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various bioactive molecules. The structural features of this compound, particularly its branched alkyl chain and the presence of both a sulfonyl chloride group and an alkoxy substituent, make it a versatile building block for medicinal chemists and synthetic chemists alike.
The significance of sulfonyl chlorides in modern drug discovery cannot be overstated. These compounds serve as critical reagents in the formation of sulfonamide derivatives, which are prevalent in numerous therapeutic agents targeting a broad spectrum of diseases. The sulfonyl chloride functionality allows for facile introduction of sulfonamide groups into molecular frameworks, a transformation that is pivotal in generating compounds with enhanced pharmacological properties. In particular, 3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride offers a unique structural motif that can be exploited to modulate solubility, metabolic stability, and binding affinity in drug candidates.
Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of sulfonyl chlorides like 3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride. These tools have enabled researchers to predict the behavior of such compounds in complex biological systems with remarkable accuracy. For instance, studies have demonstrated that the presence of an alkoxy group at the 5-position can influence the electronic properties of the sulfonyl chloride moiety, thereby affecting its reactivity in nucleophilic substitution reactions. This insight has been instrumental in optimizing synthetic routes for sulfonamide-based drugs, where precise control over reaction conditions is essential.
The role of 3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride as an intermediate in pharmaceutical synthesis has also been underscored by its application in the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules with improved pharmacokinetic profiles. For example, the branched alkyl chain may enhance oral bioavailability by reducing metabolic liability, while the alkoxy substituent can contribute to favorable interactions with biological targets. Such considerations are critical in modern drug design, where optimizing pharmacological properties often requires careful balancing of multiple structural elements.
In addition to its pharmaceutical applications, 3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride has found utility in materials science and polymer chemistry. The sulfonyl chloride group can be used to introduce sulfonate functionalities into polymer backbones, leading to materials with enhanced thermal stability and chemical resistance. This has opened up new avenues for developing advanced materials for industrial applications, where such properties are highly desirable. Furthermore, the reactivity of this compound makes it a valuable tool for cross-coupling reactions, which are fundamental to constructing complex molecular architectures.
The synthesis of 3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride presents an interesting challenge from a chemical perspective. Traditional methods typically involve the chlorosulfonation of an appropriate precursor followed by purification steps to isolate the desired product. However, recent innovations have focused on greener synthetic routes that minimize waste and improve yields. For instance, catalytic processes have been explored to enhance the efficiency of sulfonyl chloride formation while reducing reliance on hazardous reagents. Such advancements align with broader trends in sustainable chemistry, where minimizing environmental impact is a key priority.
From a mechanistic standpoint, understanding the reaction pathway of 3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride is crucial for optimizing its use in synthetic applications. Studies have revealed that the presence of electron-withdrawing groups adjacent to the sulfonyl chloride can influence its reactivity towards nucleophiles. This knowledge has been applied to develop more efficient synthetic strategies for sulfonamide derivatives, where controlling reaction kinetics is essential for high yields and purity. Additionally, insights from these studies have contributed to our understanding of general principles governing sulfonyl chloride reactivity.
The future prospects for 3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride are promising, given its versatility as a synthetic intermediate. As drug discovery continues to evolve at an accelerated pace, compounds like this are likely to play an increasingly important role in generating novel therapeutic agents. Moreover, advancements in synthetic methodologies may further expand its utility across diverse chemical disciplines. Whether used in pharmaceuticals or materials science, 3-methyl-5-(pentyloxy)pentane-1-sulfonyl chloride remains a compound of significant interest and potential.
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